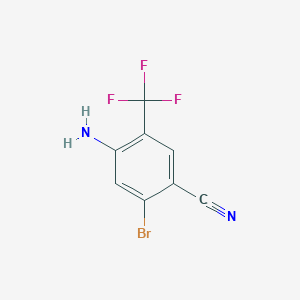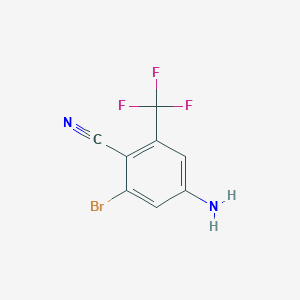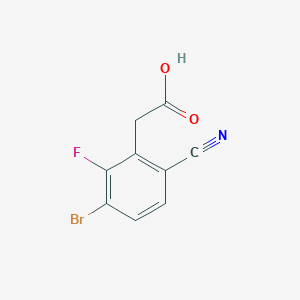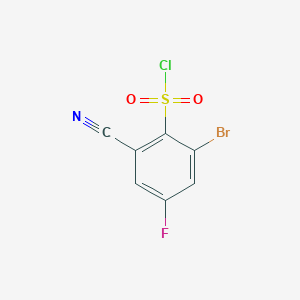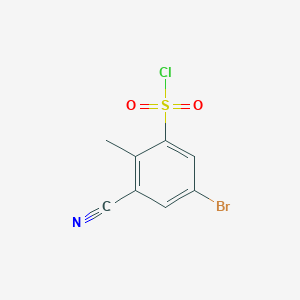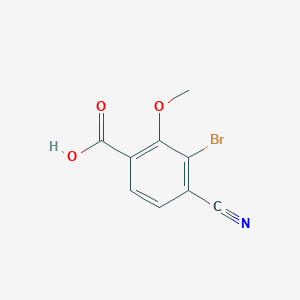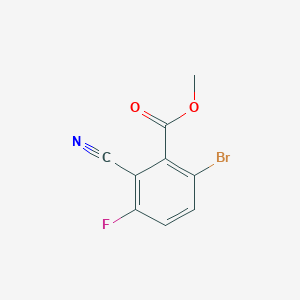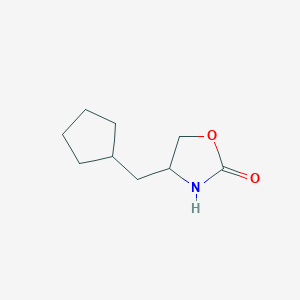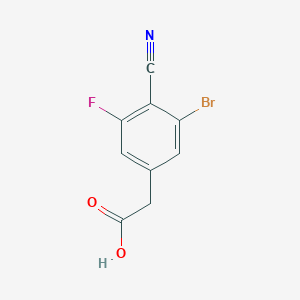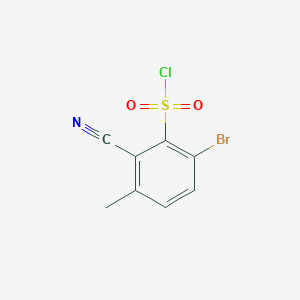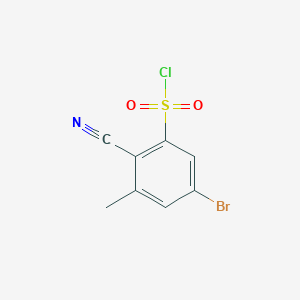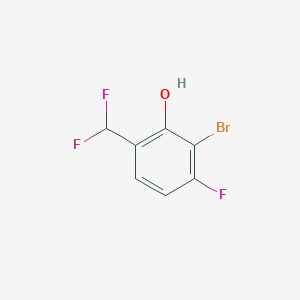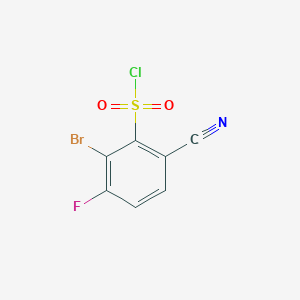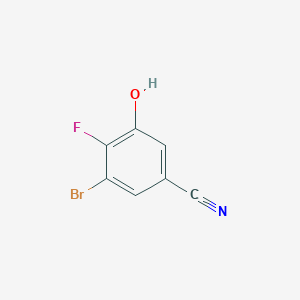![molecular formula C10H19ClN2O B1415660 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride CAS No. 2206607-66-9](/img/structure/B1415660.png)
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride
Descripción general
Descripción
“4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride” is a chemical compound with the molecular formula C9H15NO2. It has a molecular weight of 205.68 . The IUPAC name for this compound is 4-aminobicyclo [2.2.2]octane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The canonical SMILES structure is C1CC2 (CCC1 (CC2)C (=O)O)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol . It has a computed XLogP3-AA value of -2.1, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 169.110278721 g/mol . The topological polar surface area is 63.3 Ų . The compound has a heavy atom count of 12 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-Aminobicyclo[2.2.2]octane derivatives are synthesized and evaluated for various applications. For instance, a study describes the synthesis of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives, showcasing its potential in chemical synthesis and transformations (Palkó, Sohár, & Fülöp, 2011).
Biological Activity
- The compound's derivatives have been researched for their antiprotozoal activities. A study synthesizing new 4-aminobicyclo[2.2.2]octane derivatives showed activities against Plasmodium falciparum and Trypanosoma b. rhodesiense (Seebacher, Brun, & Weis, 2004). Additionally, the structural requirements for the antiprotozoal activity of 4-Aminobicyclo[2.2.2]octan-2-ols have been investigated, focusing on the influence of the substitution of the bicyclo[2.2.2]octane skeleton (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Pharmaceutical Research
- A study synthesized and evaluated an aminopterin analogue with a bicyclo[2.2.2]octane structure, investigating its antifolate activity, which suggests potential pharmaceutical applications (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Propiedades
IUPAC Name |
4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKKAZAJURIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



